Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride

Description

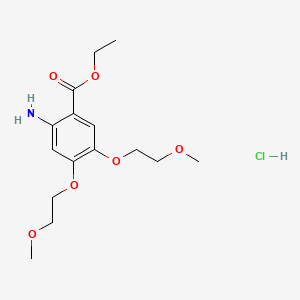

Chemical Structure and Properties Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0) is a hydrochloride salt with the molecular formula C₁₅H₂₄ClNO₆ and a molecular weight of 349.81 g/mol . Its structure features a benzoate core substituted with an ethyl ester group at position 1, an amino group at position 2, and two 2-methoxyethoxy groups at positions 4 and 5 (Figure 1). The compound is a critical intermediate in synthesizing Erlotinib Hydrochloride, a tyrosine kinase inhibitor used in cancer therapy .

Applications and Significance

This compound is utilized in pharmaceutical development for:

Properties

IUPAC Name |

ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO6.ClH/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3;/h9-10H,4-8,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAXGYHQKOQSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743447 | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-17-0 | |

| Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

O-Alkylation of 3,4-Dihydroxybenzoic Acid Derivatives

The synthesis begins with O-alkylation of 3,4-dihydroxybenzoic acid or its esters. In a representative procedure, 3,4-dihydroxybenzoic acid undergoes alkylation with 1-chloro-2-methoxyethane in dimethylformamide (DMF) at 85°C for 20 hours, using potassium carbonate as a base and tetrabutyl ammonium iodide as a phase-transfer catalyst. This step installs the 2-methoxyethoxy groups at positions 4 and 5 of the benzene ring, yielding ethyl 3,4-bis(2-methoxyethoxy)benzoate in 71.63% yield after purification. Key parameters include:

-

Temperature : 85°C for optimal reaction kinetics.

-

Solvent : DMF for high solubility of intermediates.

-

Catalyst : Tetrabutyl ammonium iodide to enhance nucleophilic substitution.

The product is characterized by (CDCl): δ 1.30–1.33 (t, 3H), 3.44 (s, 6H), and 7.60–7.62 (dd, 1H), confirming the bis-ether structure.

Nitration of Ethyl 3,4-Bis(2-Methoxyethoxy)Benzoate

Nitration introduces a nitro group at position 2 of the aromatic ring. A mixture of ethyl 3,4-bis(2-methoxyethoxy)benzoate, nitric acid, and glacial acetic acid at 0–5°C for 24 hours achieves regioselective nitration, yielding ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in 92.75% yield. The low temperature minimizes byproducts, while acetic acid protonates the aromatic ring, directing nitration to the meta position relative to the electron-donating ether groups.

Characterization Data :

Reduction of Nitro to Amino Group

Two primary reduction methods are employed:

Catalytic Hydrogenation with Pd/C

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is reduced using hydrogen gas in the presence of 10% Pd/C at room temperature. This method, detailed in patent CN1860105A, achieves quantitative conversion to the amine.

Conditions :

Ammonium Formate-Mediated Transfer Hydrogenation

An alternative protocol uses ammonium formate as a hydrogen donor in 2-propanol with Pd/C. This transfer hydrogenation avoids pressurized hydrogen gas, making it safer for industrial settings. The reaction completes in 20 minutes at room temperature, affording ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in 92.33% yield.

Advantages :

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in aqueous ethanol to precipitate the hydrochloride salt. Crystallization from ethyl acetate/n-hexane (50:50) yields the final product with >99% purity, as confirmed by melting point (225–227°C) and HPLC analysis.

Comparative Analysis of Methodologies

The catalytic hydrogenation method offers higher yields but necessitates specialized equipment for hydrogen gas handling. In contrast, transfer hydrogenation using ammonium formate is safer and more accessible for small-scale laboratories.

Characterization and Quality Control

Spectroscopic Characterization

Purity Assessment

-

HPLC : >99% purity with a retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

-

Melting Point : 225–227°C, consistent with literature values.

Industrial Applications and Regulatory Considerations

This compound is a key intermediate in erlotinib production, necessitating compliance with ICH guidelines for impurities. The U.S. FDA mandates strict control over residual solvents (e.g., DMF < 880 ppm) and heavy metals (e.g., Pd < 10 ppm) in the final API .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Substitution reactions: Due to the presence of amino and ester groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Substitution reactions: Typically involve reagents like alkyl halides or acyl chlorides.

Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation and reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Produces 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid.

Substitution: Can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is primarily related to its role as an intermediate in the synthesis of Erlotinib. Erlotinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site of the receptor . This inhibition blocks the signal transduction pathways involved in cell proliferation and survival, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Ethyl 4,5-Bis(2-methoxyethoxy)-2-nitrobenzoate (ERL Nitro Compound)

- Structural Differences: Replaces the amino group (-NH₂) at position 2 with a nitro group (-NO₂).

- Functional Impact: Classified as a genotoxic impurity due to its nitro group, which can react with DNA . Regulatory guidelines (ICH M7) limit its concentration to 1.5 µg/day in drug substances .

- Analytical Detection : Quantified via LC-MS/MS with a sensitivity of 1 ppm .

Methyl 2-Amino-5/4-methoxybenzoates

- Structural Differences : Use a methyl ester instead of ethyl and lack the bis(2-methoxyethoxy) groups.

- Functional Impact : Simpler structures reduce steric hindrance, making them intermediates for smaller molecules. However, they lack the pharmacokinetic enhancement provided by 2-methoxyethoxy groups, which improve solubility and bioavailability in Erlotinib .

Toxicity and Regulatory Considerations

- Genotoxicity: The nitro derivative’s genotoxicity contrasts with the amino-substituted compound, which is non-mutagenic .

- Regulatory Compliance : Analytical methods for impurity quantification adhere to ICH guidelines , emphasizing precision (RSD < 5%) and accuracy (recovery 90–110%) .

Biological Activity

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, with the molecular formula C15H24ClNO6 and a molecular weight of 349.81 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, synthesis, and relevance in medicinal chemistry.

Overview

This compound serves primarily as an intermediate in the synthesis of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is integral to the development of targeted therapies for various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer .

The mechanism of action for this compound is closely linked to its role in synthesizing Erlotinib. Erlotinib inhibits the ATP-binding site of the EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival pathways. By blocking this receptor, Erlotinib effectively reduces tumor growth and metastasis in EGFR-overexpressing tumors .

Antitumor Activity

Research indicates that this compound exhibits significant anti-tumor activity. Studies have shown that compounds derived from this structure demonstrate efficacy against a broad range of solid tumor xenografts in vivo. Clinical trials have reported good oral bioavailability and tolerability during long-term administration .

Interaction with Biological Macromolecules

The compound has been studied for its interactions with various biological macromolecules. The presence of amino and ester functional groups allows it to participate in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, potentially influencing cellular processes at the molecular level .

Synthesis

The synthesis of this compound typically involves several steps:

- Esterification : 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is reacted with ethanol in the presence of an acidic catalyst to form the ethyl ester.

- Formation of Hydrochloride Salt : Hydrochloric acid is added to yield the hydrochloride salt.

- Purification : The product is purified through crystallization and filtration.

The overall synthetic route can be summarized as follows:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Esterification | Ethanol, Acidic catalyst |

| 2 | Hydrochloride formation | HCl |

| 3 | Purification | Crystallization |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antitumor Efficacy : A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting EGFR signaling pathways .

- Pharmacokinetics : Clinical studies have shown favorable pharmacokinetic properties for Erlotinib derivatives, suggesting that compounds like this compound can be effectively absorbed and utilized in therapeutic settings .

Q & A

Q. What is the synthetic pathway for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride in pharmaceutical intermediates?

The compound is synthesized as a key intermediate in Erlotinib Hydrochloride production. The process involves:

- Nitro-reduction : Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (ERL nitro compound) is reduced to the amino derivative using catalytic hydrogenation or chemical reductants.

- HCl salt formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Chromatographic purification (e.g., using RP-HPLC with a purosphere star RP 18 e column) ensures ≥95% purity .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Solubility : Test in solvents like water, acetonitrile, or methanol using HPLC (e.g., Agilent HPLC with 0.1% formic acid/ACN mobile phase). Adjust pH to mimic physiological or storage conditions .

- Stability : Conduct forced degradation studies (heat, light, pH extremes) followed by LC-MS/MS analysis to monitor decomposition products. Use validated methods per ICH guidelines .

Advanced Research Questions

Q. How to design an LC-MS/MS method for detecting genotoxic impurities like ERL ethyl ester at trace levels?

Methodological Steps :

- Column selection : Use a purosphere star RP 18 e column (100 mm × 4.6 mm, 3.0 µm) for optimal retention and resolution .

- Mobile phase : Isocratic elution with 0.1% formic acid in water:acetonitrile (42:58 v/v) at 1.0 mL/min .

- Detection : Electrospray ionization (ESI) in MRM mode. Example transitions: m/z 350 → 180 for ERL ethyl ester.

- Validation : Linearity (1–15 ppm), LOD/LOQ (0.3 ppm/1 ppm), precision (RSD <5%) as per ICH Q2(R1) .

Q. How to resolve contradictions in impurity quantification data across different analytical platforms?

- Cross-validation : Compare results from LC-MS/MS with orthogonal methods like GC-MS or NMR.

- Matrix effects : Evaluate ion suppression/enhancement in LC-MS/MS by spiking analyte-free Erlotinib matrices.

- Column variability : Test alternative columns (e.g., C18 vs. HILIC) to confirm retention behavior .

Q. What experimental strategies are recommended for assessing the compound’s genotoxic potential?

- In silico prediction : Use DEREK Nexus software to flag structural alerts (e.g., nitro groups in ERL nitro compound linked to carcinogenicity) .

- In vitro assays : Conduct Ames test (bacterial mutagenicity) and micronucleus assay (mammalian cells).

- Thresholds : Limit impurities to ≤10 ppm in drug substances, as recommended by regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.